Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-
Brand Name: Vulcanchem
CAS No.: 79026-03-2
VCID: VC2349996
InChI: InChI=1S/C24H16N2/c25-17-22-5-3-4-21(16-22)13-12-19-8-10-20(11-9-19)14-15-23-6-1-2-7-24(23)18-26/h1-16H
SMILES: C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC=C3)C#N)C#N
Molecular Formula: C24H16N2
Molecular Weight: 332.4 g/mol

Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-

CAS No.: 79026-03-2

Cat. No.: VC2349996

Molecular Formula: C24H16N2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- - 79026-03-2

Specification

CAS No. 79026-03-2
Molecular Formula C24H16N2
Molecular Weight 332.4 g/mol
IUPAC Name 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Standard InChI InChI=1S/C24H16N2/c25-17-22-5-3-4-21(16-22)13-12-19-8-10-20(11-9-19)14-15-23-6-1-2-7-24(23)18-26/h1-16H
Standard InChI Key JRVKAPLKKVWGKU-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)C#N)C#N
SMILES C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC=C3)C#N)C#N
Canonical SMILES C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC=C3)C#N)C#N

Introduction

Chemical Identity and Nomenclature

Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- represents a distinct chemical entity within the class of conjugated benzonitrile derivatives. The compound possesses several technical identifiers that facilitate its recognition within chemical databases and regulatory frameworks.

Primary Identifiers

The compound is primarily identified through several standardized chemical identifiers that provide unambiguous reference points for scientific and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the registry number 79026-03-2 to this specific molecular structure . Within the European regulatory framework, the compound is designated by the European Community (EC) Number 279-038-7, which serves as its unique identifier in European chemical inventories . Additionally, in Japanese chemical databases, the compound is cataloged under the Nikkaji Number J319.211C, facilitating regional identification and classification .

Systematic Nomenclature

From a systematic naming perspective, the International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-[(E)-2-[4-[(E)-2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile . This systematic name explicitly describes the structural arrangement, specifying the (E)-configuration of the ethylene bridges that connect the aromatic rings. The (E)-designation indicates that the substituents are positioned on opposite sides of the carbon-carbon double bonds, an important stereochemical feature that influences the compound's physical properties and molecular geometry.

Common Synonyms and Trade Names

Table 1: Principal Identifiers and Synonyms

Identifier TypeDesignation
CAS Registry Number79026-03-2
EC Number279-038-7
IUPAC Name2-[(E)-2-[4-[(E)-2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Common Trade NameFluorescent Brightener ER-III
Alternative Chemical Names2-[2-[4-[2-(3-Cyanophenyl)vinyl]phenyl]vinyl]benzonitrile
Database IdentifiersDTXSID4072861, SCHEMBL3144789

In commercial and industrial contexts, the compound is frequently referred to by its trade name "Fluorescent Brightener ER-III," which reflects its primary application . Several alternative names are also documented in chemical databases, including "2-[2-[4-[2-(3-Cyanophenyl)vinyl]phenyl]vinyl]benzonitrile" and variations that employ "vinyl" instead of "ethenyl" to describe the connecting groups . These numerous designations underscore the compound's presence across different sectors and applications.

Molecular Structure and Properties

The distinctive molecular structure of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- contributes significantly to its physicochemical properties and potential applications in various fields.

Structural Characteristics

The molecular structure consists of three aromatic rings interconnected by two ethenyl (vinyl) bridges in the (E)-configuration . The central phenyl ring connects to two different cyanophenyl groups - one featuring a cyano group at the 2-position and another with a cyano group at the 3-position. This arrangement creates an extended π-conjugated system that spans the entire molecule, a structural feature essential for its fluorescent properties.

The molecular formula is C24H16N2, indicating the presence of 24 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The compound has a molecular weight of 332.4 g/mol, placing it in the medium molecular weight range for organic fluorescent compounds .

Structural Comparison with Related Compounds

A closely related compound, Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]- (CAS: 13001-38-2), also known as "Fluorescent Brightener ER-II," differs only in the position of the cyano group on one of the terminal phenyl rings . While ER-III features a cyano group at the 3-position, ER-II has this group at the 4-position. This subtle structural difference may influence spectral properties, quantum yield, and application suitability.

Table 2: Structural Comparison of Related Fluorescent Brighteners

PropertyFluorescent Brightener ER-IIIFluorescent Brightener ER-II
CAS Number79026-03-213001-38-2
Cyano Group Position2-position and 3-position2-position and 4-position
Molecular FormulaC24H16N2C24H16N2
Molecular Weight332.4 g/mol332.4 g/mol
Year Created in Database20062007
Last Modified2025-04-052025-03-01

Structure-Property Relationships

The molecular structure of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- provides insights into its potential photophysical properties and functional characteristics.

Conjugation Effects on Optical Properties

The extended π-conjugation across the three aromatic rings connected by ethenyl bridges creates a system with delocalized electrons, which typically results in:

  • Bathochromic shift (red-shift) in absorption spectrum compared to non-conjugated analogs

  • Enhanced molar extinction coefficient, improving light absorption efficiency

  • Structural rigidity that potentially reduces non-radiative decay pathways, enhancing fluorescence quantum yield

Positional Isomerism Effects

The positioning of the cyano group at the 3-position of one terminal phenyl ring distinguishes this compound from its close relative, Fluorescent Brightener ER-II, which features the cyano group at the 4-position . This positional difference likely influences:

  • Dipole moment magnitude and orientation

  • Electronic distribution across the conjugated system

  • Specific wavelengths of absorption and emission

  • Quantum yield and fluorescence lifetime

These structure-property relationships are particularly relevant for understanding the specific performance characteristics that might differentiate ER-III from ER-II in various applications.

Patent and Intellectual Property Considerations

The search results indicate that Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- is associated with patent literature, suggesting commercial or industrial relevance.

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